![molecular formula C16H10ClNO3 B12618843 Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate CAS No. 919293-35-9](/img/structure/B12618843.png)
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate is a chemical compound known for its complex structure and potential applications in various fields of scientific research. This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. Isoquinolines are known for their stability and reactivity, making them valuable in medicinal chemistry and other areas of research .
Métodos De Preparación
The synthesis of Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate involves several steps, typically starting with the formation of the isoquinoline core. One common method involves the reaction of aniline with β-ketoesters to form Schiff bases, which are then cyclized to produce the isoquinoline structure. The specific conditions for the synthesis of this compound may include the use of chlorinating agents and formylating reagents to introduce the chloro and formyl groups, respectively .
Análisis De Reacciones Químicas
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.
Aplicaciones Científicas De Investigación
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Isoquinoline derivatives have shown promise in drug development, particularly for their anti-malarial and anti-cancer properties.
Industry: The compound is used in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate involves its interaction with various molecular targets. The compound’s isoquinoline core allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The chloro and formyl groups may enhance its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate can be compared to other isoquinoline derivatives, such as:
Quinoline: Similar in structure but with the nitrogen atom in a different position.
Isoquinoline: The parent compound, lacking the chloro and formyl groups.
Chloroquine: A well-known anti-malarial drug with a quinoline core. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
919293-35-9 |
|---|---|
Fórmula molecular |
C16H10ClNO3 |
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate |
InChI |
InChI=1S/C16H10ClNO3/c1-21-16(20)13-4-9-2-3-18-7-14(9)12-6-15(17)10(8-19)5-11(12)13/h2-8H,1H3 |
Clave InChI |
HASJBUKKAJLEMW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=C(C(=CC2=C3C=NC=CC3=C1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


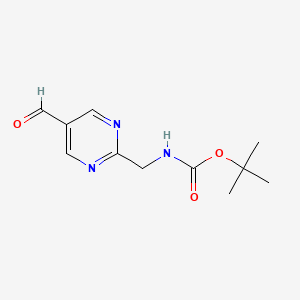
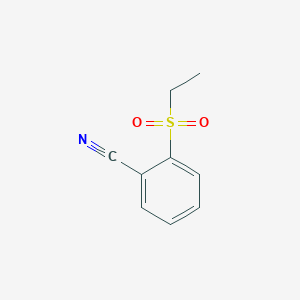
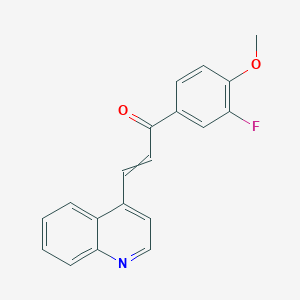
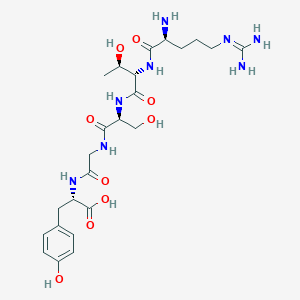
![[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12618796.png)
![3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12618800.png)
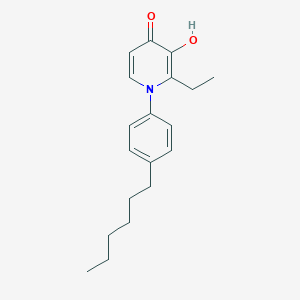
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)

![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
